N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a compound that features an adamantane moiety, a nitro group, and a pyrazole ring. Adamantane is a tricyclic cage compound known for its stability and lipophilicity, which makes it a valuable component in pharmaceuticals. The incorporation of adamantane fragments in drugs often enhances their stability and lipophilicity .
Preparation Methods
The synthesis of N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. One common method starts with the preparation of the adamantane derivative, which can be achieved through the bromination of adamantane to yield 1-bromoadamantane. This intermediate is then reacted with various reagents to introduce the nitro and pyrazole groups . Industrial production methods often involve optimizing these steps to increase yield and reduce the use of toxic reagents .
Chemical Reactions Analysis
N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like borane-tetrahydrofuran (BH3·THF). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has diverse applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, adamantane derivatives are known for their antiviral, anti-Parkinsonian, and anti-Alzheimer properties . The unique structure of N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with its targets. The nitro group and pyrazole ring contribute to its biological activity by participating in various biochemical reactions .
Comparison with Similar Compounds
N-(1-ADAMANTYL)-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared to other adamantane derivatives such as N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA) and N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA). These compounds share the adamantane moiety but differ in their functional groups and biological activities . The unique combination of the nitro group and pyrazole ring in this compound sets it apart from these similar compounds .
Properties
Molecular Formula |
C16H22N4O3 |
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Molecular Weight |
318.37g/mol |
IUPAC Name |
N-(1-adamantyl)-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c1-9-14(20(22)23)13(18-19(9)2)15(21)17-16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,3-8H2,1-2H3,(H,17,21) |
InChI Key |
ZEYNVCMWSQOZAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] |
Origin of Product |
United States |
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